molecular formula C8H15N3O B13967278 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13967278
M. Wt: 169.22 g/mol
InChI Key: SLUONWZFSMZEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1,6-diazaspiro[34]octan-6-yl)ethanone is a compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,6-diazaspiro[3One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the selection of cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile
  • 2-(2-Acryloyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-(1H-indazol-4-yl)-benzonitrile

Uniqueness

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-amino-1-(1,7-diazaspiro[3.4]octan-7-yl)ethanone

InChI

InChI=1S/C8H15N3O/c9-5-7(12)11-4-2-8(6-11)1-3-10-8/h10H,1-6,9H2

InChI Key

SLUONWZFSMZEFF-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CCN(C2)C(=O)CN

Origin of Product

United States

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